6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine
Description
Properties
Molecular Formula |
C6H3F3N4 |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-11-10-3-13(5)12-4/h1-3H |
InChI Key |
HRJSKRKKQRMIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2N=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with chlorination of 3-picoline derivatives under liquid-phase conditions, yielding 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent fluorination at elevated temperatures (>300°C) in the presence of iron fluoride catalysts replaces chlorine atoms with fluorine, forming the trifluoromethyl group. A fluidized-bed reactor design optimizes this two-phase system, achieving yields of 65–78% for related trifluoromethylpyridines.
Key Variables:
-
Temperature: 300–350°C
-
Catalysts: Iron fluoride (FeF₃) or chromium-based systems
-
Byproduct Management: Hydrogenolysis reduces multi-chlorinated byproducts to recyclable intermediates.
Multi-Component Assembly of the Triazole-Pyridazine Core
Recent advances in metal-free multi-component reactions (MCRs) offer a streamlined route to the triazolo[4,3-b]pyridazine scaffold. A notable method involves trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen).
Reaction Pathway and Optimization
The reaction proceeds via sequential coupling:
-
Trifluoroacetimidoyl chloride reacts with hydrazine to form an imidohydrazide intermediate.
-
TFBen facilitates intramolecular cyclization, yielding the triazole ring.
-
Acid-catalyzed dehydration finalizes the heterocyclic structure.
Optimized Conditions:
Cyclocondensation Strategies for Pyridazine Formation
Cyclocondensation reactions provide direct access to the pyridazine ring system. A reported protocol starts with (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes [4+2] cycloaddition with hydrazine derivatives.
Regiochemical Control
The orientation of substituents is governed by the electronic effects of the trifluoromethyl group. DFT studies suggest that the CF₃ group directs nucleophilic attack to the 6-position, ensuring regioselectivity.
Typical Parameters:
Direct introduction of the trifluoromethyl group using CuCF₃ or AgCF₃ reagents has emerged as a versatile strategy. This method avoids pre-functionalized intermediates, enabling late-stage diversification.
Coupling Reactions
Bromo- or iodopyridazines undergo cross-coupling with trifluoromethyl copper in the presence of palladium catalysts:
Conditions:
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Scalability |
|---|---|---|---|---|
| Chlorine/Fluorine Exchange | 3-Picoline derivatives | FeF₃, Cl₂ | 65–78 | Industrial |
| Multi-Component Reaction | Trifluoroacetimidoyl chloride | TFBen, TFA | 55–72 | Lab-scale |
| Cyclocondensation | (E)-4-Ethoxy-3-buten-2-one | Hydrazine hydrate | 60–68 | Pilot-scale |
| Direct Trifluoromethylation | Bromopyridazines | CuCF₃, Pd(PPh₃)₄ | 45–58 | Lab-scale |
Advantages and Limitations:
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolo-pyridazine derivatives.
Substitution: Formation of substituted triazolo-pyridazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazole moiety exhibit promising anticancer properties. For instance, derivatives of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine have shown selective cytotoxicity against various cancer cell lines. Studies have reported that these compounds can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases, making them potential candidates for targeted cancer therapies .
Antiviral Properties
Recent studies have highlighted the antiviral activity of triazole derivatives against several viral pathogens. The compound has been tested for its efficacy against coronaviruses and other viral infections, demonstrating significant inhibitory effects on viral replication . The mechanism of action often involves interference with viral protein synthesis or assembly.
Neuroprotective Effects
There is growing evidence suggesting that triazolo derivatives may possess neuroprotective properties. Some studies have explored their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and providing protection against oxidative stress . This application is particularly relevant in the context of conditions like Huntington's disease.
Building Blocks in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification of various functional groups, enabling the development of novel compounds with tailored biological activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives more suitable for pharmaceutical applications.
Fluorescent Probes
The compound has been utilized in the development of fluorescent probes for biological imaging. The incorporation of the triazole moiety into polymeric structures has been shown to enhance fluorescence properties, which can be exploited in cellular imaging and diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine are highly dependent on substituent positioning and electronic effects. Below is a detailed comparison with structurally related derivatives:
Substituent Positioning and Electronic Effects
- 6-Trifluoromethyl vs. 3-Trifluoromethyl Derivatives this compound: The CF₃ group at position 6 enhances binding to PDE4 isoforms (IC₅₀ < 100 nM in compound 18) and BRD4 bromodomains (IC₅₀ ~200 nM) due to hydrophobic interactions and halogen bonding . CL 218872 (3-Methyl-6-[3-(trifluoromethyl)phenyl]): The CF₃ group on the phenyl ring at position 6 improves GABAA receptor subtype selectivity (α2/α3 over α1), reducing sedative effects compared to non-substituted analogues .
Chloro vs. Trifluoromethyl Substituents
Pharmacokinetic Considerations
- The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, extending half-life compared to methyl or chloro derivatives .
- Hydrophobic substituents (e.g., 4-chlorophenyl in ) improve membrane permeability but may reduce solubility, necessitating formulation optimization.
Key Research Findings
- BRD4 Inhibition: Trifluoromethyl-substituted triazolo[4,3-B]pyridazine derivatives (e.g., compound 5 in ) demonstrate mid-nanomolar IC₅₀ values, outperforming non-CF₃ analogues in AlphaScreen assays .
- Antimicrobial Activity : Derivatives with aryl substituents (e.g., 3-substituted phenyl in ) show mild-to-potent antifungal activity, though trifluoromethyl analogues are understudied in this context.
- Docking Studies : The CF₃ group in PDE4 inhibitors occupies a hydrophobic pocket in the catalytic domain, contributing to >100-fold selectivity over PDE3/5 .
Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H2F3N5
- Molecular Weight : 222.55 g/mol
- CAS Number : 40971-95-7
The compound features a triazolo-pyridazine core with a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
Research indicates that derivatives of triazolo-pyridazines exhibit various mechanisms of action, including:
- Kinase Inhibition : Compounds in this class have been shown to inhibit c-Met kinase, which is implicated in cancer progression. For instance, a study evaluated several derivatives and found that one compound exhibited an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that certain derivatives display significant cytotoxic effects against multiple cancer cell lines. For example:
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using the MTT assay across various cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met Inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met Inhibition |
| HeLa | 2.73 ± 0.33 | c-Met Inhibition |
| LO2 | ND | Control |
ND: Not Detected
The results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.
Case Studies and Research Findings
- Inhibitory Activity Against c-Met Kinase :
- Apoptosis Induction :
Q & A
Basic: What are the key synthetic strategies for preparing 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives?
The synthesis typically involves cyclocondensation reactions followed by functionalization. For example:
- Step 1: Condensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF, optimized for temperature (80–105°C) and solvent polarity .
- Step 2: Halogenation (e.g., chlorination at the 6-position) using reagents like POCl₃ or BBr₃ .
- Step 3: Introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .
Critical Parameters: Yield optimization depends on reaction time, solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of substituents.
Basic: How can the planar conformation and non-covalent interactions of this compound be experimentally validated?
- X-ray crystallography is the gold standard for confirming planar structures and intramolecular interactions. For example, π-π stacking distances (3.4–3.6 Å) and C–H⋯N hydrogen bonds (2.1–2.3 Å) have been observed in related triazolopyridazine derivatives .
- DFT calculations complement experimental data by modeling electron density distributions and bond localization, particularly for weak C–Cl or C–CF₃ bonds .
Note: Crystallization conditions (e.g., slow evaporation in DCM/hexane) are critical for obtaining high-quality diffraction data.
Advanced: How do structural modifications (e.g., trifluoromethyl vs. chlorine substituents) influence biological activity?
- Case Study: Replacing chlorine with a trifluoromethyl group enhances lipophilicity (logP increase by ~1.5 units), improving blood-brain barrier penetration in neurological targets .
- SAR Insights: The trifluoromethyl group stabilizes ligand-receptor interactions via hydrophobic pockets, as seen in BRD4 bromodomain inhibition (IC₅₀ reduction from 12 μM to 1.8 μM in optimized derivatives) .
Methodology: Compare bioactivity using kinase assays (e.g., PDE4 isoforms ) or cytotoxicity screens (e.g., MTT assays on HeLa cells ).
Advanced: What computational approaches are used to predict binding modes with biological targets?
- Docking Studies: Molecular docking (e.g., AutoDock Vina) with PDE4 or BRD4 crystal structures (PDB: 7YQ9) identifies key interactions:
- MD Simulations: 100-ns trajectories assess binding stability, with RMSD < 2.0 Å indicating robust ligand-protein complexes .
Basic: What analytical techniques are essential for purity assessment and structural confirmation?
- HPLC-MS: Purity >95% confirmed via reverse-phase C18 columns (ACN/water gradient) and ESI+ detection (m/z 273.1 for [M+H]⁺) .
- NMR: ¹H/¹³C assignments distinguish regioisomers (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 120–125 ppm for CF₃ in ¹⁹F NMR) .
- Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C₅H₃F₃N₄ requires C 32.6%, N 30.4%) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
- Example: Discrepancies in IC₅₀ values for PDE4 inhibition may arise from:
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE: Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (no OSHA hazards reported, but precautionary) .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- pH Stability: Degradation occurs at pH < 3 (protonation of triazole nitrogens) or pH > 10 (hydrolysis of pyridazine ring). Half-life at pH 7.4: >48 hrs .
- Thermal Stability: Decomposition above 150°C (TGA data). Lyophilization recommended for long-term storage .
Advanced: What strategies optimize selectivity for PDE4 isoforms (A, B, C, D) in inhibitor design?
- Substituent Engineering: 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups enhance PDE4A selectivity (IC₅₀ 0.8 nM vs. 12 nM for PDE4D) .
- Crystallographic Guidance: Co-crystal structures (e.g., PDE4B with compound 18) reveal isoform-specific residue interactions (e.g., Gln369 in PDE4A) .
Advanced: How can researchers leverage structural analogs to overcome toxicity or resistance issues?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
